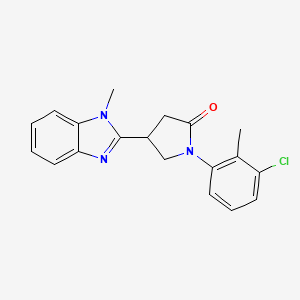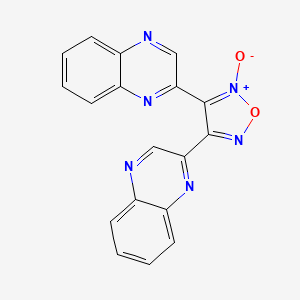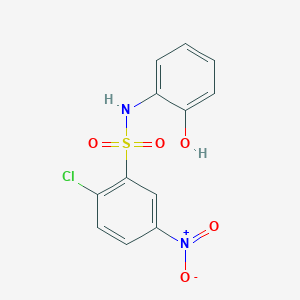
(2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid is an organic compound with a unique structure that includes an amino group, a chloro substituent, and a cyano group attached to a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
(2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The chloro substituent may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid: shares similarities with other cyanoacrylate derivatives and amino acids with halogen substituents.
Cyanoacrylate derivatives: These compounds are known for their adhesive properties and are used in medical and industrial applications.
Halogen-substituted amino acids: These compounds are studied for their unique reactivity and potential biological activity.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse reactions and form various derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H3ClN2O2 |
|---|---|
Molecular Weight |
146.53 g/mol |
IUPAC Name |
(E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C4H3ClN2O2/c5-3(7)2(1-6)4(8)9/h7H2,(H,8,9)/b3-2- |
InChI Key |
CEHNIONSDIPSQN-IHWYPQMZSA-N |
Isomeric SMILES |
C(#N)/C(=C(/N)\Cl)/C(=O)O |
Canonical SMILES |
C(#N)C(=C(N)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11055444.png)
![2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B11055456.png)
![4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11055464.png)

![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055471.png)
![[5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile](/img/structure/B11055476.png)

![2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline](/img/structure/B11055490.png)
![5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11055492.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11055495.png)

![1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B11055503.png)
![12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11055507.png)
![3-[7-(Methoxycarbonyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid](/img/structure/B11055514.png)
